![molecular formula C14H14IN3O2 B14622961 N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-26-1](/img/structure/B14622961.png)
N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an iodopyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety. The presence of iodine and the specific arrangement of functional groups contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodopyridinyl Intermediate: The starting material, 2-chloropyridine, undergoes iodination using iodine and a suitable oxidizing agent to form 6-iodopyridine.
Coupling with Phenol: The 6-iodopyridine is then reacted with 4-hydroxyphenyl under basic conditions to form the 4-[(6-iodopyridin-2-yl)oxy]phenyl intermediate.
Urea Formation: Finally, the intermediate is treated with dimethylamine and a suitable coupling reagent to form N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The iodine atom and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The dimethylurea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
相似化合物的比较
Similar Compounds
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromine atom instead of iodine.
N’-{4-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Contains a chlorine atom instead of iodine.
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can enhance interactions with specific molecular targets, making this compound particularly valuable in certain applications.
属性
CAS 编号 |
57191-26-1 |
|---|---|
分子式 |
C14H14IN3O2 |
分子量 |
383.18 g/mol |
IUPAC 名称 |
3-[4-(6-iodopyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14IN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI 键 |
MPCRHZFUVCFDFI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


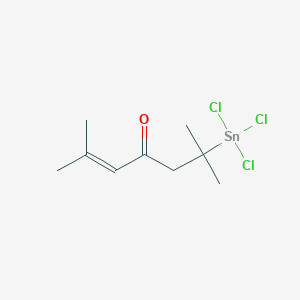
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
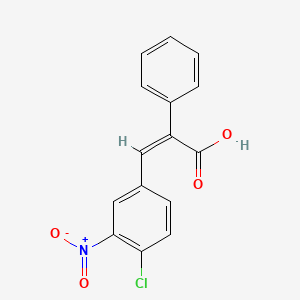
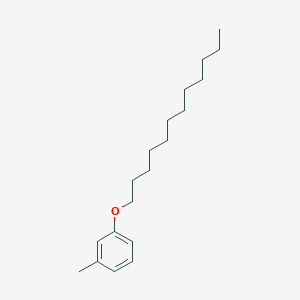


![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

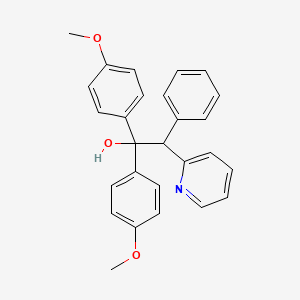
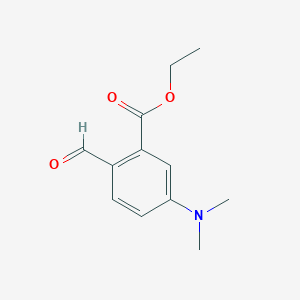

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

